molecular formula C20H36O7P2 B1237545 [(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate

[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate

Cat. No. B1237545
M. Wt: 450.4 g/mol
InChI Key: JCAIWDXKLCEQEO-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Copalyl diphosphate is a labdane diterpenoid, a diterpenyl phosphate and a carbobicyclic compound.

Scientific Research Applications

  • Synthesis and Structural Analysis : A study focused on the synthesis of related compounds and their crystal structure analysis. The research involved the condensation of citral with naphthalene diols, leading to the formation of products with a similar molecular structure. These findings are important for understanding the chemical properties and potential applications of the compound (Cannon et al., 1975).

  • Phosphonato-phosphinito Substitutes : Research on phosphonato-phosphinito peri-substituted naphthalenes, including structural analyses and characterizations, provides insights into the compound's chemical behavior and potential applications in various fields (Kilian et al., 2005).

  • Inorganic Chemistry Applications : Another study explored the structural chemistry of neutral and protonated 1,8-di(phosphinyl)naphthalene, a compound with similarities to the one , shedding light on its potential uses in inorganic and organophosphorous chemistry (Reiter et al., 2004).

  • Photolysis Studies : The compound's potential in photolysis studies was explored, particularly focusing on derivatives of naphthyl phosphates and methylphosphonates, which are closely related to the compound . Such studies are crucial in understanding the photophysical and photochemical properties of these compounds (Nakamura et al., 1995).

  • Organophosphorous Chemistry : Research on the C-Phosphorylation of compounds with an active methylene group, including interactions with naphthalene-sodium, is relevant to understanding the compound's behavior in organophosphorous synthetic chemistry (Chengye et al., 1983).

  • Phosphonate Prodrugs in Medicinal Chemistry : Although this study primarily focuses on phosphonate prodrugs, it offers insights into the broader applications and significance of phosphonates in medicinal chemistry, which can be relevant for the compound (Krečmerová et al., 2022).

properties

Product Name

[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate

Molecular Formula

C20H36O7P2

Molecular Weight

450.4 g/mol

IUPAC Name

[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate

InChI

InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/b15-11+

InChI Key

JCAIWDXKLCEQEO-RVDMUPIBSA-N

Isomeric SMILES

C/C(=C\COP(=O)(O)OP(=O)(O)O)/CCC1C(=C)CCC2C1(CCCC2(C)C)C

Canonical SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C

synonyms

(+)-copalyl diphosphate
copalyl diphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate
Reactant of Route 2
[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate
Reactant of Route 3
[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate
Reactant of Route 4
Reactant of Route 4
[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate
Reactant of Route 5
[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate
Reactant of Route 6
[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate

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